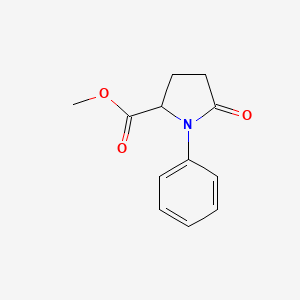

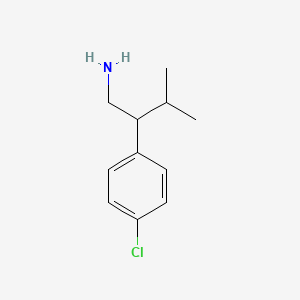

![molecular formula C12H10ClF3N2O2 B2469026 N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxoprolinamide CAS No. 1008654-00-9](/img/structure/B2469026.png)

N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxoprolinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Inhibitor of NF-kappaB and AP-1 Gene Expression

N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxoprolinamide and related compounds show potential as inhibitors of transcription mediated by NF-kappaB and AP-1 transcription factors, which are crucial in cellular processes like inflammation and cancer. These inhibitors have been studied for improving oral bioavailability and gastrointestinal permeability, indicating their potential in therapeutic applications (Palanki et al., 2000).

Structural Analysis and Biological Activities

The compound has been synthesized and analyzed for its crystal structure, revealing insights into its molecular configuration and potential interactions. Preliminary biological tests indicated definite herbicidal activity, suggesting its utility in agricultural applications (Yan et al., 2008).

Vibrational Spectroscopic Investigations

Vibrational spectroscopic investigations of derivatives of this compound have been carried out, contributing to understanding its molecular structure and behavior. Such studies are essential in developing applications in materials science and pharmaceuticals (Mariamma et al., 2013).

Radioligand Synthesis and Evaluation

The compound has been used in the synthesis of a novel radioligand, [18F]IUR-1601, for potential use in medical imaging. This indicates its applicability in diagnostic tools and medical research (Gao et al., 2018).

Anticancer Agents and NF-κB Activity Inhibitors

Related compounds have been synthesized for potential use as anticancer agents and inhibitors of NF-κB activity, demonstrating the compound's relevance in cancer research and therapy (Choi et al., 2016).

Mechanism of Action

Target of Action

The primary target of N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxoprolinamide is Thymidylate synthase . Thymidylate synthase is an enzyme that plays a crucial role in the synthesis of thymidine monophosphate (dTMP), which is essential for DNA replication and repair.

Mode of Action

It is believed to interact with its target, thymidylate synthase, leading to changes in the enzyme’s function . This interaction could potentially inhibit the synthesis of dTMP, thereby affecting DNA replication and repair.

properties

IUPAC Name |

N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxopyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClF3N2O2/c13-7-2-1-6(12(14,15)16)5-9(7)18-11(20)8-3-4-10(19)17-8/h1-2,5,8H,3-4H2,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWZJHHBYMUBOES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClF3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

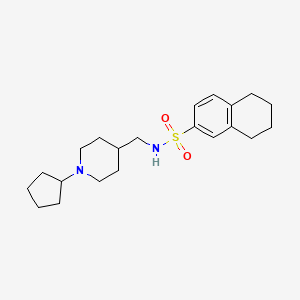

![[(1S)-1-[2-Bis[4-(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-bis[4-(trifluoromethyl)phenyl]phosphane;carbanide;cyclopentane;iron(2+)](/img/structure/B2468944.png)

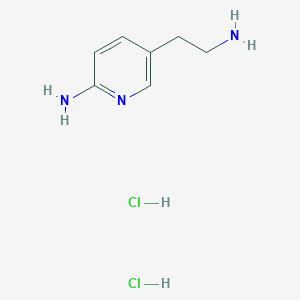

![1-[(2,6-dichlorobenzyl)oxy]-1H-imidazole-2,4,5(3H)-trione](/img/structure/B2468945.png)

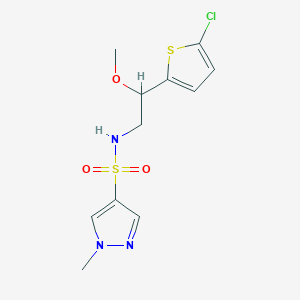

![N-[(2-Methyl-2-thiophen-2-ylcyclopropyl)methyl]but-2-ynamide](/img/structure/B2468946.png)

![ethyl 2-(8-(4-methoxybenzyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2468948.png)

![1,4-dioxa-8-azaspiro[4.5]dec-8-yl[1-(6-piperidino-4-pyrimidinyl)-1H-imidazol-4-yl]methanone](/img/structure/B2468951.png)

![2-chloro-1-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B2468956.png)

![N-[2-(1,1-Difluoroethyl)-4-fluorophenyl]prop-2-enamide](/img/structure/B2468957.png)